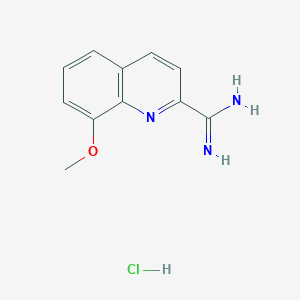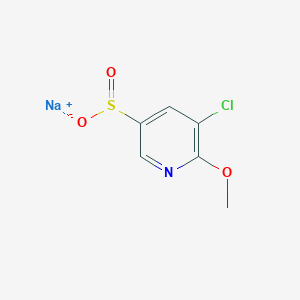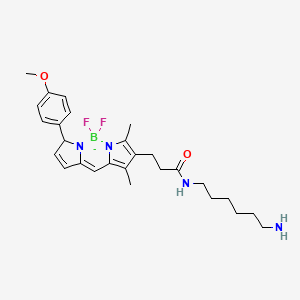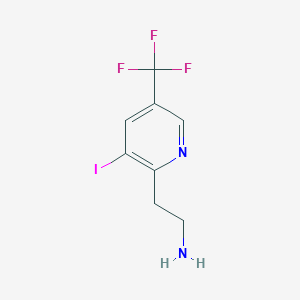
2-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C8H8F3IN2 It is a derivative of pyridine, characterized by the presence of an iodine atom and a trifluoromethyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the halogenation of a pyridine derivative, followed by nucleophilic substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of microwave reactors and sealed ampoules can enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine group to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique functional groups.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-trifluoromethyl-pyridine: Similar structure but lacks the ethan-1-amine moiety.
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of the ethan-1-amine group.
3-Iodo-5-(trifluoromethyl)pyridin-2-ol: Contains a hydroxyl group instead of the ethan-1-amine moiety
Uniqueness
2-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine is unique due to the combination of its iodine, trifluoromethyl, and ethan-1-amine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H8F3IN2 |
|---|---|
Molecular Weight |
316.06 g/mol |
IUPAC Name |
2-[3-iodo-5-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8F3IN2/c9-8(10,11)5-3-6(12)7(1-2-13)14-4-5/h3-4H,1-2,13H2 |
InChI Key |
MGOHINCJFPIVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1I)CCN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


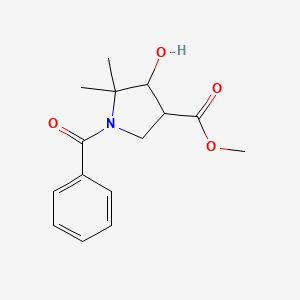
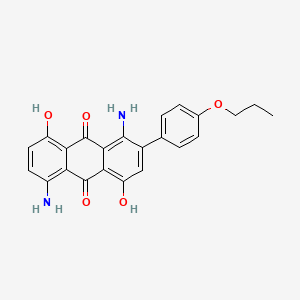
![7-Benzyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129193.png)
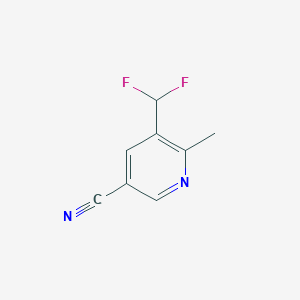
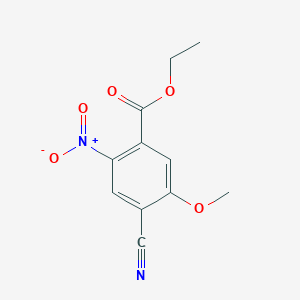
![6-{4-[(4e)-4-Imino-1,2,3-benzotriazin-3(4h)-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B13129212.png)
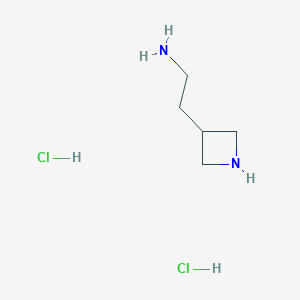
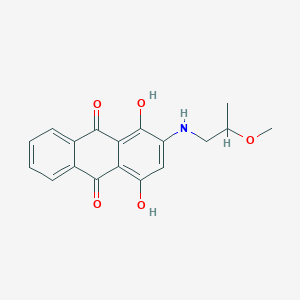
![N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine](/img/structure/B13129221.png)
![Dipropan-2-yl[2-(acetylamino)-9h-fluoren-9-yl]phosphonate](/img/structure/B13129232.png)
